molecular formula C22H19NO2S B12298625 (R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B12298625
M. Wt: 361.5 g/mol
InChI Key: DAFPBDIGMMUDMU-DQUNLGLBSA-N
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Description

®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a dihydrooxazole ring, a phenyl group, and a p-tolylsulfinyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives and p-tolylsulfinyl chloride.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction, often facilitated by the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (THF).

    Introduction of the Sulfinyl Group: The p-tolylsulfinyl group is introduced via a sulfoxidation reaction, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired enantiomer in high optical purity.

Chemical Reactions Analysis

®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using strong oxidizing agents like hydrogen peroxide (H2O2) or peracids.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition: The dihydrooxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and developing enantioselective drugs.

    Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

When compared to similar compounds, ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole stands out due to its unique combination of a dihydrooxazole ring and a p-tolylsulfinyl group. Similar compounds include:

    ®-4-Phenyl-2-(2-phenyl)oxazole: Lacks the sulfinyl group, resulting in different chemical reactivity and applications.

    ®-4-Phenyl-2-(2-(p-tolyl)phenyl)-4,5-dihydrooxazole: Contains a p-tolyl group instead of a p-tolylsulfinyl group, affecting its oxidation and reduction reactions.

    ®-4-Phenyl-2-(2-(m-tolylsulfinyl)phenyl)-4,5-dihydrooxazole: The position of the sulfinyl group is different, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

(4R)-2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26?/m0/s1

InChI Key

DAFPBDIGMMUDMU-DQUNLGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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